Ventilagolin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149183-65-3 |
|---|---|
Molecular Formula |
C17H16O7 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C17H16O7/c1-6-5-8-9(7(2)24-6)12(18)10-11(16(8)22-3)14(20)17(23-4)15(21)13(10)19/h5,7,18,20H,1-4H3 |
InChI Key |
VFGPLQKPHMEUAJ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
Canonical SMILES |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
Synonyms |
ventilagolin |
Origin of Product |
United States |
Preclinical Efficacy Studies of Ventilagolin
In Vitro Investigations of Anti-Cancer Activity
Laboratory-based studies using cancer cell lines have provided the initial evidence for the anti-tumor effects of Ventilagolin. These in vitro models allow for a detailed examination of the compound's direct impact on cancer cells.
This compound has been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) cells. nih.gov In studies involving the HCC cell lines HepG2 and SMMC-7721, this compound demonstrated a dose-dependent inhibitory effect on cell growth. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for each cell line. nih.gov
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 Value (μmol/L) |
|---|---|
| HepG2 | 112.38 |
| SMMC-7721 | 59.41 |
Data sourced from a study on the anti-proliferative effects of this compound. nih.gov
The ability of cancer cells to migrate is a critical step in the metastatic cascade. Research has demonstrated that this compound can effectively suppress the migration of HCC cells. nih.govresearchgate.net Using scratch wound healing assays, a method to study cell migration in vitro, treatment with this compound was observed to significantly impede the movement of both HepG2 and SMMC-7721 cells compared to untreated controls. researchgate.netnih.gov
Beyond migration, the invasion of cancer cells into surrounding tissues is a key feature of malignant tumors. This compound has shown a significant ability to attenuate this process. nih.govdovepress.com Transwell chamber assays, which simulate the invasion of cells through an extracellular matrix, revealed that this compound treatment markedly reduced the invasive capabilities of HepG2 and SMMC-7721 cells. researchgate.netnih.gov This suggests that the compound interferes with the mechanisms that allow cancer cells to breach tissue barriers. nih.gov
Epithelial-Mesenchymal Transition (EMT) is a cellular program that is crucial for tumor invasion and metastasis, where cancer cells lose their epithelial characteristics and gain migratory and invasive mesenchymal properties. dovepress.com this compound has been found to inhibit and potentially reverse the EMT process in HCC cells. researchgate.netnih.govdovepress.com
Treatment with this compound led to a significant increase in the expression of the epithelial marker E-cadherin, which is responsible for cell-cell adhesion. nih.gov Concurrently, the expression of mesenchymal markers, such as N-cadherin and Vimentin (B1176767), was significantly reduced. nih.govdovepress.com These changes indicate a shift from a mesenchymal state back towards an epithelial state. dovepress.com The mechanism underlying this reversal has been linked to the downregulation of the proto-oncogene Pim-1, which is implicated in tumor progression. researchgate.netnih.govdovepress.com
Attenuation of Cancer Cell Invasion.
In Vivo Preclinical Model Assessments
To validate the in vitro findings, the efficacy of this compound has been tested in living organisms, providing a more complex biological context.
Subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunodeficient mice, are a standard method for evaluating anti-cancer therapies in vivo. dovepress.com In a model using HCC cells, administration of this compound resulted in a significant suppression of tumor growth compared to the control group. researchgate.netnih.gov The tumors in the this compound-treated mice grew at a significantly slower rate. nih.govresearchgate.net
Immunohistochemical analysis of the excised tumor tissues from these models confirmed the in vitro findings. researchgate.net Tumors from mice treated with this compound showed upregulated expression of E-cadherin and downregulated expression of Pim-1, N-cadherin, and Vimentin, corroborating the evidence that this compound exerts its anti-tumor effects in part by inhibiting the EMT process. researchgate.netdovepress.comresearchgate.net
Evaluation of Tumor Growth Inhibition in Preclinical Systems
Preclinical investigations into the efficacy of this compound have demonstrated its potential as an agent for inhibiting tumor growth. Studies have utilized both in vitro and in vivo models to characterize its anticancer activities, particularly against hepatocellular carcinoma (HCC).
Research has shown that this compound inhibits the proliferation of human HCC cell lines, specifically HepG2 and SMMC-7721, in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for these cell lines. For HepG2 cells, the IC50 value was 112.38 μmol/L, and for SMMC-7721 cells, it was 59.41 μmol/L. nih.gov
Beyond inhibiting proliferation, this compound was also found to suppress the migration and invasion capabilities of these HCC cell lines. nih.govresearchgate.net This is significant as migration and invasion are key processes in tumor metastasis. nih.gov The mechanism behind this inhibition appears to be linked to the reversal of the Epithelial-Mesenchymal Transition (EMT), a process crucial for tumor progression and metastasis. nih.govresearchgate.net Studies observed that this compound treatment led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin in HCC cells. nih.govnih.gov
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Cancer Type | IC50 Value (μmol/L) | Observed Effects |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 112.38 | Inhibition of proliferation, migration, and invasion; Reversal of EMT. nih.gov |
| SMMC-7721 | Hepatocellular Carcinoma | 59.41 | Inhibition of proliferation, migration, and invasion; Reversal of EMT. nih.gov |
The antitumor effects of this compound were further substantiated in in vivo preclinical models. nih.gov In a study using a subcutaneous HCC cell xenograft tumor model in nude mice, administration of this compound resulted in a significant reduction in tumor size and a slower tumor growth rate compared to the control group. nih.govresearchgate.net After 14 days of continuous administration, the excised tumor masses from the treated groups were notably smaller. nih.gov
Histopathological examination of the tumor tissues from the in vivo model revealed that this compound treatment induced cell degeneration and necrosis. nih.gov Furthermore, immunohistochemistry analysis confirmed the molecular changes seen in vitro. There was a significant downregulation of the expression of Pim-1, N-cadherin, and Vimentin, alongside a significant upregulation of E-cadherin expression in the tumor tissues of this compound-treated mice. nih.govnih.govresearchgate.net These findings suggest that this compound inhibits HCC tumor growth in vivo by modulating the EMT process via the downregulation of the Pim-1 proto-oncogene. nih.govnih.gov
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Preclinical Model | Tumor Type | Key Findings |
|---|---|---|
| Subcutaneous HCC cell xenograft in nude mice | Hepatocellular Carcinoma | Effectively suppressed tumor growth. nih.govnih.gov |
| Significantly reduced tumor size and slowed growth rate. nih.gov | ||
| Downregulated expression of Pim-1, N-cadherin, and Vimentin in tumor tissue. nih.govresearchgate.net | ||
| Upregulated expression of E-cadherin in tumor tissue. nih.govresearchgate.net |
Molecular and Cellular Mechanisms of Ventilagolin Action
Regulation of Key Oncogenic and Metastatic Proteins
Ventilagolin exerts its effects by directly targeting the expression levels of proteins that are critical for the survival and metastatic potential of cancer cells. nih.gov This includes the downregulation of a key proto-oncogene and the significant modulation of proteins that govern the transition between epithelial and mesenchymal states, a process central to metastasis. researchgate.netdovepress.com
A primary mechanism through which this compound inhibits cancer progression is by targeting the proto-oncogene Pim-1. nih.gov Studies have shown that this compound significantly reduces the expression of Pim-1 in hepatocellular carcinoma (HCC) cells, including HepG2 and SMMC-7721 cell lines. researchgate.netnih.gov This downregulation occurs in a dose-dependent manner at both the messenger RNA (mRNA) and protein levels. dovepress.com The reduction of Pim-1, a kinase known to promote cell survival and proliferation, is a critical step in this compound's anti-tumor activity. researchgate.netnih.gov In experiments, the overexpression of Pim-1 enhanced the migration and invasion capabilities of HCC cells, an effect that was effectively reversed by treatment with this compound. nih.govnih.gov This demonstrates that this compound's ability to suppress the malignant progression of HCC is directly linked to its negative regulation of Pim-1. nih.gov
| Cell Line | Effect of this compound Treatment | Observation Level | Significance |
|---|---|---|---|
| HepG2 | Dose-dependent downregulation of Pim-1 | mRNA and Protein | P < 0.01 researchgate.netnih.gov |
| SMMC-7721 | Dose-dependent downregulation of Pim-1 | mRNA and Protein | P < 0.01 researchgate.netnih.gov |
This compound plays a significant role in reversing the Epithelial-Mesenchymal Transition (EMT), a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances motility and invasiveness. researchgate.netdovepress.com This is a crucial step in tumor metastasis. dovepress.com this compound achieves this by modulating the expression of key protein markers associated with EMT. nih.gov Both in vitro and in vivo studies have confirmed that this compound treatment leads to a decrease in mesenchymal markers and an increase in epithelial markers. nih.govnih.gov
Treatment with this compound leads to a significant increase in the expression of E-cadherin in HCC cells. dovepress.com E-cadherin is an essential protein for forming adherens junctions, which are cell-cell adhesion structures that maintain tissue integrity. cellsignal.com The loss of E-cadherin is a hallmark of EMT and is associated with increased tumor cell invasiveness. researchgate.netplos.org By upregulating E-cadherin, this compound helps to restore the epithelial phenotype, thereby reducing the metastatic potential of cancer cells. nih.govnih.gov This effect has been observed in both cell culture experiments and in subcutaneous xenograft tumor models in mice. researchgate.netdovepress.com
In concert with its effect on E-cadherin, this compound significantly downregulates the expression of N-cadherin. dovepress.com N-cadherin is a mesenchymal marker often expressed in cancer cells that have undergone EMT. nih.gov Its presence is associated with a more invasive and migratory phenotype. plos.org Research findings from Western blot analyses and immunohistochemistry on tumor tissues have consistently shown that this compound treatment reduces N-cadherin protein levels in HCC cells. researchgate.netdovepress.com
This compound also effectively downregulates the expression of Vimentin (B1176767), another key mesenchymal marker. researchgate.netnih.gov Vimentin is an intermediate filament protein that plays a crucial role in maintaining cell shape, motility, and adhesion. nih.gov Its upregulation is a characteristic feature of cells that have undergone EMT. dovepress.com Studies show that this compound treatment significantly reduces vimentin protein levels in a dose-dependent manner in HCC cell lines. researchgate.netnih.gov This downregulation contributes to the suppression of the mesenchymal phenotype and inhibits cancer cell migration and invasion. nih.gov
| EMT Marker | Effect of this compound Treatment | Cellular State Association | Supporting Evidence |
|---|---|---|---|
| E-cadherin | Upregulation | Epithelial | Western Blot & Immunohistochemistry researchgate.netdovepress.com |
| N-cadherin | Downregulation | Mesenchymal | Western Blot & Immunohistochemistry researchgate.netdovepress.com |
| Vimentin | Downregulation | Mesenchymal | Western Blot & Immunohistochemistry researchgate.netdovepress.com |
Modulation of Epithelial and Mesenchymal Markers.
Downregulation of N-cadherin.
Disruption of Cellular Processes Implicated in Cancer Progression
The regulation of oncogenic proteins and EMT markers by this compound translates into the disruption of broader cellular processes that are hallmarks of cancer. cellsignal.comescholarship.org Cancer progression is fundamentally driven by uncontrolled cell growth, the ability to invade surrounding tissues, and metastasize to distant organs. cellsignal.com this compound has been shown to inhibit these critical processes. nih.govdovepress.com
By downregulating Pim-1 and reversing EMT, this compound effectively suppresses the migration and invasion of hepatocellular carcinoma cells. researchgate.netnih.gov Scratch wound healing assays and Transwell invasion assays have quantitatively demonstrated that this compound inhibits the ability of cancer cells to move and invade through extracellular matrix barriers. researchgate.net Furthermore, the compound inhibits the proliferation of HCC cells in a dose-dependent manner. nih.govdovepress.com The disruption of these interconnected processes—proliferation, migration, and invasion—underlies the therapeutic potential of this compound in cancer treatment. researchgate.netmdpi.com
Interference with Cell Proliferation Pathways
This compound has been shown to inhibit the proliferation of human hepatocellular carcinoma cells, specifically the HepG2 and SMMC-7721 cell lines, in a manner that is dependent on the concentration of the compound. nih.gov The efficacy of this inhibition is quantified by the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For this compound, the IC50 values were determined to be 112.38 μmol/L for HepG2 cells and 59.41 μmol/L for SMMC-7721 cells. nih.gov This suggests a differential sensitivity of HCC cell lines to the anti-proliferative effects of this compound. The underlying mechanism for this interference with cell proliferation is linked to the downregulation of the proto-oncogene Pim-1, a kinase that plays a role in cell cycle progression and apoptosis. nih.govresearchgate.net
Table 1: Inhibitory Concentration (IC50) of this compound on Hepatocellular Carcinoma Cells
| Cell Line | IC50 (μmol/L) |
|---|---|
| HepG2 | 112.38 nih.gov |
Inhibition of Cell Migration and Invasion Processes
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. researchgate.net this compound has demonstrated a significant capacity to suppress these processes in HCC cells. nih.govnih.gov This has been observed through in vitro assays such as the scratch wound healing assay and the Transwell chamber assay, which are standard methods for assessing cell migration and invasion, respectively. nih.gov
The inhibitory effect of this compound on cell migration and invasion is associated with its ability to downregulate the expression of Pim-1. nih.govresearchgate.net Overexpression of Pim-1 has been shown to enhance the migration and invasion capabilities of HepG2 and SMMC-7721 cells, and treatment with this compound effectively reverses these effects. nih.gov
Table 2: Effect of this compound on Migration and Invasion of Hepatocellular Carcinoma Cells
| Assay | Cell Line | Effect of this compound |
|---|---|---|
| Scratch Wound Healing | HepG2, SMMC-7721 | Significant suppression of migration nih.gov |
Impact on Epithelial-Mesenchymal Plasticity
Epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and is aberrantly activated in cancer, where it facilitates invasion and metastasis. nih.gov This process involves a change from an epithelial phenotype, characterized by cell-cell adhesion and polarity, to a mesenchymal phenotype, which is associated with migratory and invasive properties. mdpi.com The reverse process is known as mesenchymal-epithelial transition (MET). mednexus.org The ability of cancer cells to switch between these states is referred to as epithelial-mesenchymal plasticity (EMP). nih.govmdpi.com
This compound has been found to inhibit EMT in HCC cells. nih.govnih.gov This is evidenced by its ability to modulate the expression of key protein markers associated with EMT. Specifically, this compound treatment leads to a decrease in the levels of the mesenchymal markers N-cadherin and Vimentin, while simultaneously increasing the expression of the epithelial marker E-cadherin. nih.govresearchgate.net This shift in marker expression signifies a reversal of the EMT process, which is consistent with the observed inhibition of migration and invasion. nih.gov The impact of this compound on EMT is also linked to the downregulation of Pim-1, as Pim-1 overexpression promotes EMT, an effect that is counteracted by this compound treatment. nih.gov
Table 3: Effect of this compound on Epithelial-Mesenchymal Transition Markers in Hepatocellular Carcinoma Cells
| Marker | Type | Effect of this compound |
|---|---|---|
| E-cadherin | Epithelial | Increased expression nih.govresearchgate.net |
| N-cadherin | Mesenchymal | Reduced expression nih.govresearchgate.net |
Origin, Isolation, and Derivatization Studies
Natural Sources and Phytochemical Investigations
Ventilagolin is a member of the 1,4-naphthoquinone (B94277) class of organic compounds. nih.goviajesm.in These compounds are derived from naphthalene (B1677914) and are known for their diverse biological activities. iajesm.in
This compound was first isolated from the root of Ventilago leiocarpa Benth, a plant belonging to the Rhamnaceae family. nih.gov This plant is recognized in traditional Yao medicine. nih.gov Phytochemical analysis of the plant's roots led to the identification of this compound as a new naphthoquinone, which exists as a racemate. nih.gov The isolation process also yielded other compounds, including three anthraquinones and another naphthoquinone. nih.gov Ventilago leiocarpa is a scandent shrub found in sparse forests and thickets in several regions of Asia. efloras.org
Further phytochemical investigations led to the isolation of this compound and its isomer from the vines of Ventilago denticulata. x-mol.netnih.gov Alongside these, new naphthalene derivatives and known anthraquinones such as chrysophanol, physcion (B1677767) (emodin 3-methyl ether), and emodin (B1671224) were also identified. x-mol.netnih.gov A study utilizing UHPLC-ESI-QTOF-MS/MS-based molecular networking also confirmed the presence of (+)-(R)-ventilagolin in crude extracts of V. denticulata. mdpi.com
Structural Characterization and Analog Generation
Identification as a 1,4-naphthoquinone derivative
Spectroscopic data and X-ray diffraction analysis were instrumental in determining the structure of this compound. nih.gov These analytical techniques confirmed that this compound possesses a 1,4-naphthoquinone core. nih.govnih.gov Naphthoquinones are secondary metabolites found in various plants and are recognized for their potential biological activities. mdpi.com The basic structure of many natural and synthetic compounds with biological properties is 2-anilino-1,4-naphthoquinone. mdpi.com
Exploration of Derivatives and Analogs
The promising biological activities of natural products often prompt the synthesis of derivatives and analogs to explore their potential further. The synthesis of derivatives from a lead compound can be achieved through various methods, including the modification of existing functional groups or the introduction of new ones. nih.govmdpi.com For naphthoquinones, the introduction of different functional groups, such as nitrogen and sulfur atoms, has been shown to influence their biological activity. mdpi.com The synthesis of naphthoquinone derivatives can be approached in several ways, with one common method involving the use of 2,3-dichloro-1,4-naphthoquinone as a starting material. mdpi.com
In the context of drug discovery, the creation of analogs from a lead compound allows for the investigation of structure-activity relationships and the potential for both early and late-stage diversification of the molecule. nih.gov
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry and drug discovery. creative-proteomics.comoncodesign-services.com These investigations aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.net By systematically modifying the molecular structure of a bioactive compound and evaluating the effects of these changes, researchers can identify the key functional groups responsible for its activity. creative-proteomics.com
Advanced Preclinical Research Methodologies
Utilization of Diverse In Vitro Cancer Cell Lines in Preclinical Studies
The initial assessment of an anticancer compound's efficacy is frequently conducted using in vitro cancer cell lines. Research on Ventilagolin has employed specific human hepatocellular carcinoma (HCC) cell lines to investigate its biological effects. Studies have shown that this compound can inhibit the proliferation of HepG2 and SMMC-7721 cells in a dose-dependent manner. researchgate.net Beyond inhibiting cell growth, this compound was also found to suppress the migration and invasion capabilities of these HCC cell lines. researchgate.net This foundational research using 2D cell culture is essential for establishing the basic anti-neoplastic properties of a compound.
Table 1: Effects of this compound on In Vitro Hepatocellular Carcinoma Cell Lines
| Cell Line | Cancer Type | Key Research Findings |
| HepG2 | Hepatocellular Carcinoma | Inhibited cell proliferation, migration, and invasion. researchgate.net Increased expression of E-cadherin and decreased expression of N-cadherin and Vimentin (B1176767). researchgate.net |
| SMMC-7721 | Hepatocellular Carcinoma | Inhibited cell proliferation with an IC50 value of 59.41 μmol/L. researchgate.net Suppressed cell migration and invasion. researchgate.net Increased expression of E-cadherin and decreased expression of N-cadherin and Vimentin. researchgate.net |
Integration of Molecular Biology Techniques
To understand the mechanisms underlying the observed anticancer effects of this compound, researchers have integrated key molecular biology techniques. researchgate.net Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) and Western Blot analysis have been central to elucidating the compound's impact on specific signaling pathways and protein expression. researchgate.netmdpi-res.com
Studies utilized qRT-PCR to measure messenger RNA (mRNA) levels and Western Blotting to determine the protein levels of key molecules involved in cancer progression. researchgate.netmdpi-res.com Research on HCC cells treated with this compound revealed a significant reduction in the expression of the proto-oncogene Pim-1 at both the mRNA and protein levels. researchgate.netmdpi.com
Furthermore, these techniques were instrumental in demonstrating this compound's ability to reverse the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis. researchgate.net Western blot results showed that this compound treatment led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin in both HepG2 and SMMC-7721 cells. researchgate.netmdpi.com These molecular findings provide a mechanistic explanation for the observed inhibition of migration and invasion in cell-based assays. researchgate.net
Table 2: Molecular Biology Techniques in this compound Research
| Technique | Purpose | Molecular Targets Analyzed | Key Findings |
| Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) | To quantify mRNA expression levels. youtube.com | Pim-1 | This compound significantly reduced the mRNA levels of Pim-1 in HCC cells. researchgate.netmdpi-res.com |
| Western Blot Analysis | To detect and quantify specific protein levels. | Pim-1, E-cadherin, N-cadherin, Vimentin | This compound treatment decreased the protein levels of Pim-1, N-cadherin, and Vimentin. researchgate.netmdpi.com this compound treatment increased the protein levels of E-cadherin. researchgate.netmdpi.com |
Comparative and Combinatorial Preclinical Studies
Comparative Analysis with Other Natural Product Anti-Cancer Agents in Preclinical Models.
There are currently no published preclinical studies that provide a direct comparative analysis of Ventilagolin's anti-cancer activity against other natural compounds such as curcumin, resveratrol, or other naphthoquinones. While the broader class of naphthoquinones, to which this compound belongs, has been a source of many compounds with demonstrated anti-cancer properties, head-to-head efficacy studies involving this compound are absent from the available research. mdpi.commdpi.com Therefore, no data tables or detailed research findings on this specific topic can be generated.
Investigation of Synergistic Effects with Other Pre-existing Agents in Preclinical Models.
Similarly, the scientific literature lacks investigations into the synergistic potential of this compound with established chemotherapeutic agents like cisplatin, doxorubicin, or paclitaxel. Combination therapy is a cornerstone of modern oncology, aiming to enhance treatment efficacy and overcome drug resistance. ecancer.orgnih.gov While many natural products are studied for their ability to sensitize cancer cells to conventional drugs, no such preclinical data has been published for this compound. nmi.health Consequently, an analysis of its synergistic effects, including the creation of supporting data tables, is not possible based on current evidence.
Future Directions in Ventilagolin Research
Ventilagolin, a naturally occurring naphthoquinone derivative, has demonstrated notable anti-tumor properties in initial studies. tandfonline.comresearchgate.net As research progresses, the focus is shifting towards a more comprehensive understanding of its therapeutic potential and mechanisms of action. This involves identifying new molecular targets, exploring its efficacy in a wider range of diseases, and developing more sophisticated preclinical models to better predict its clinical utility.
Q & A
How can researchers formulate a focused research question for studying Ventilagolin’s mechanism of action?
A well-structured research question should:
- Specify the biological target or pathway under investigation (e.g., "How does this compound modulate [specific receptor/enzyme] in [cell type/model]?").
- Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Avoid vague terms like "explore" or "investigate"; instead, use action-oriented verbs (e.g., "quantify," "compare") .
Example: "Does this compound inhibit [target protein] activity in vitro at concentrations ≤10 μM, and how does this inhibition compare to existing inhibitors?"
Q. What experimental models are appropriate for preliminary pharmacokinetic studies of this compound?
- In vitro models: Use cell lines (e.g., HepG2 for hepatic metabolism) or microsomal assays to assess metabolic stability .
- In vivo models: Rodent studies should define dose ranges based on in vitro IC50 values, with plasma sampling at multiple timepoints to calculate AUC and half-life .
- Key parameters: Include negative controls (e.g., vehicle-treated groups) and validate assays with reference compounds .
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy?
- Use a logarithmic dose range (e.g., 0.1–100 μM) to capture EC50/IC50 values.
- Replicate experiments at least 3x to assess variability .
- Include positive/negative controls and account for solvent effects (e.g., DMSO tolerance thresholds) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be systematically analyzed?
- Meta-analysis framework: Pool data from independent studies, adjusting for variables like assay type (e.g., fluorescence vs. radiometric) or cell passage number .
- Statistical reconciliation: Apply heterogeneity tests (e.g., I² statistic) to identify outliers. If discrepancies persist, conduct head-to-head experiments under standardized conditions .
- Example conflict resolution: If Study A reports IC50 = 5 nM (fluorescence assay) and Study B finds IC50 = 50 nM (SPR), repeat both methods in a single lab to isolate technical vs. biological variability .
Q. What strategies optimize this compound’s bioavailability in translational animal models?
-
Formulation adjustments: Test co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance solubility .
-
Route-specific pharmacokinetics: Compare oral vs. intravenous administration with LC-MS/MS quantification of plasma and tissue concentrations .
-
Table 1: Example bioavailability parameters in murine models:
Route Bioavailability (%) Tmax (h) Cmax (ng/mL) Intravenous 100 (reference) 0.5 1500 Oral 15–20 2.5 220 Source: Adapted from methodologies in
Q. How can multi-omics approaches resolve this compound’s off-target effects?
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Proteomics: Use SILAC labeling to quantify protein expression changes, prioritizing hits with ≥2-fold change (p<0.05) .
- Integration: Overlay omics datasets with cheminformatics tools (e.g., STRING DB) to map network-level interactions and validate findings via CRISPR knockdown .
Methodological Guidance for Data Collection and Validation
Q. What criteria ensure robust validation of this compound’s target engagement?
- Orthogonal assays: Confirm binding via SPR, thermal shift assays, and cellular target occupancy .
- Genetic evidence: Use siRNA/shRNA knockdown to correlate target suppression with phenotypic changes .
- Negative controls: Include inactive enantiomers or structurally unrelated compounds to rule out assay artifacts .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
